molecular formula C₁₁H₁₁D₃O₅ B1147480 Vanillylmandelic Acid-d3 Ethyl Ester CAS No. 1329499-52-6

Vanillylmandelic Acid-d3 Ethyl Ester

Cat. No.: B1147480
CAS No.: 1329499-52-6
M. Wt: 229.24
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Description

Molecular Structure and Isotopic Labeling

Vanillylmandelic Acid-d3 Ethyl Ester possesses the molecular formula C11H11D3O5, distinguishing it from its non-deuterated counterpart through the strategic incorporation of three deuterium atoms. The compound features an ethyl ester group attached to the carboxylic acid functionality of vanillylmandelic acid, while the deuterium isotopes specifically replace the three hydrogen atoms in the methoxy substituent attached to the aromatic ring. This isotopic substitution creates a stable internal standard that exhibits virtually identical chemical behavior to the parent compound while providing the necessary mass difference for analytical applications.

The structural framework consists of a benzeneacetic acid backbone with hydroxyl and methoxy substituents positioned at the 4 and 3 positions respectively on the aromatic ring. The International Union of Pure and Applied Chemistry name for this compound is ethyl 2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetate, which accurately reflects the presence of the trideuteriomethoxy group. The deuterium atoms are covalently bonded within the methoxy group, represented in the molecular structure as -O-CD3, where D denotes deuterium.

The three-dimensional conformation of the molecule allows for optimal interaction with analytical instrumentation while maintaining the essential chemical characteristics required for accurate quantification studies. The stereochemical configuration around the alpha-carbon bearing the hydroxyl group remains consistent with the parent vanillylmandelic acid structure, ensuring that the deuterated compound serves as an appropriate surrogate for analytical purposes.

Synonyms and CAS Identifiers

This compound is systematically catalogued under the Chemical Abstracts Service registry number 1329499-52-6, which serves as its primary identification in chemical databases and regulatory documents. The compound is also recognized by several alternative nomenclature systems that reflect different aspects of its chemical structure and composition.

Identifier Type Designation
Chemical Abstracts Service Number 1329499-52-6
PubChem Compound Identification 71752926
International Chemical Identifier Key JANQOURSKMXOPR-BMSJAHLVSA-N
Molecular Development Limited Number Not determined
Product Code (LGC Standards) TRC-V097617

The systematic synonyms include 4-Hydroxy-3-methoxy-mandelic Acid-d3 Ethyl Ester and alpha,4-Dihydroxy-3-methoxy-benzeneacetic Acid-d3 Ethyl Ester, both of which emphasize the hydroxyl functionalities and methoxy substitution pattern. Commercial suppliers frequently utilize proprietary designations such as HY-139462S, which facilitate ordering and inventory management within specialized chemical supply networks.

Alternative naming conventions recognize the compound as Vanillylmandelic acid ethyl ester-d3, a designation that explicitly identifies both the ethyl ester functionality and the deuterium labeling. The International Chemical Identifier string InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3/i2D3 provides a unique computational representation that incorporates the isotopic information necessary for database searches and structural verification.

Physical and Chemical Properties

The molecular weight of this compound is precisely 229.24 g/mol, representing an increase of three atomic mass units compared to the non-deuterated form due to the deuterium substitution. This mass differential serves as the fundamental basis for its utility as an internal standard in mass spectrometry applications, providing the necessary discrimination for accurate quantitative analyses.

Property Value Conditions
Molecular Weight 229.24 g/mol Standard conditions
Melting Point Range 69-76°C Atmospheric pressure
Physical Appearance Brown to white solid Room temperature
Solubility in Chloroform Slightly soluble 25°C
Solubility in Methanol Slightly soluble 25°C
Solubility in Ethyl Acetate Soluble 25°C

The compound typically appears as a brown to white solid at room temperature, with the coloration potentially varying based on purity levels and storage conditions. Melting point determinations have established a range of 69-76°C under standard atmospheric pressure, indicating good thermal stability within normal laboratory temperature ranges. The relatively narrow melting point range suggests high purity levels achievable through standard purification techniques.

Solubility characteristics demonstrate limited dissolution in chloroform and methanol, which are commonly employed analytical solvents. However, the compound exhibits enhanced solubility in ethyl acetate, making this solvent particularly suitable for extraction and purification procedures. Water solubility remains undetermined in available literature, though structural considerations suggest limited aqueous solubility due to the aromatic ester nature of the molecule.

The partition coefficient between n-octanol and water has not been experimentally determined, though computational estimates suggest moderate lipophilicity consistent with the aromatic ester structure. Vapor pressure measurements indicate negligible volatility at room temperature, supporting its stability during routine handling and storage procedures.

Isomeric Forms and Stereochemistry

This compound exists as both R and S enantiomers due to the presence of a stereogenic center at the alpha-carbon bearing the hydroxyl group. The stereochemical configuration directly influences the compound's interaction with biological systems and analytical instrumentation, though both enantiomers are typically present in equal proportions in commercial preparations.

The molecular geometry around the alpha-carbon adopts a tetrahedral arrangement with the hydroxyl group, carboxyl ester functionality, aromatic ring, and hydrogen atom occupying the four coordination positions. This stereochemical arrangement creates the possibility for two distinct three-dimensional orientations that cannot be superimposed through rotation, thus defining the enantiomeric relationship.

Conformational analysis reveals that the aromatic ring and ester functionality can adopt various rotational orientations relative to each other, though steric interactions tend to favor conformations that minimize unfavorable contacts between bulky substituents. The deuterium atoms within the methoxy group do not significantly alter the overall conformational preferences compared to the non-deuterated analog, ensuring that the isotopically labeled compound maintains representative chemical behavior.

Nuclear magnetic resonance spectroscopy provides definitive evidence for the structural integrity of both enantiomeric forms, with characteristic chemical shifts observed for the aromatic protons, alpha-carbon proton, and ethyl ester protons. The deuterium substitution creates subtle but detectable changes in the magnetic environment of adjacent carbon atoms, which can be monitored through carbon-13 nuclear magnetic resonance techniques.

Properties

CAS No.

1329499-52-6

Molecular Formula

C₁₁H₁₁D₃O₅

Molecular Weight

229.24

Synonyms

4-Hydroxy-3-methoxy-mandelic Acid-d3 Ethyl Ester;  α,4-Dihydroxy-3-methoxy-benzeneacetic Acid-d3 Ethyl Ester; 

Origin of Product

United States

Preparation Methods

Deuterated Ethyl Ester Formation

The core reaction involves the esterification of 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid) with deuterated ethyl bromide (CD3CD2Br) under alkaline conditions. A representative protocol adapted from non-deuterated synthesis is outlined below:

Reaction Scheme:

4-Hydroxy-3-methoxymandelic acid+CD3CD2BrCs2CO3,DMFVMA-d3 EE+HBr\text{4-Hydroxy-3-methoxymandelic acid} + \text{CD}3\text{CD}2\text{Br} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{VMA-d3 EE} + \text{HBr}

Procedure:

  • Base Activation: 4-Hydroxy-3-methoxymandelic acid (2.52 mmol, 0.500 g) is dissolved in a methanol/water (10:1 v/v) mixture and treated with 20% aqueous Cs2CO3 to adjust the pH to 7.

  • Solvent Removal: The mixture is evaporated to dryness under reduced pressure, and the residue is suspended in anhydrous DMF (6 mL).

  • Alkylation: Deuterated ethyl bromide (3.02 mmol, 226 μL) is added, and the reaction is stirred at 20°C for 96 hours.

  • Work-Up: The crude product is acidified with 1N HCl, extracted with dichloromethane (3 × 10 mL), washed with brine, dried over Na2SO4, and concentrated.

  • Purification: Flash chromatography (50:50 ethyl acetate/hexanes) yields VMA-d3 EE as a white solid (77% yield).

Key Parameters:

  • Deuterium Source: CD3CD2Br ensures >99% isotopic enrichment at the ethyl group.

  • Base Selection: Cs2CO3 provides mild basicity, minimizing ester hydrolysis.

  • Temperature: Room temperature (20°C) prevents thermal degradation of the acid-sensitive mandelic acid core.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies show that DMF outperforms THF or acetonitrile in facilitating efficient alkylation due to its high polarity and ability to stabilize the cesium carbonate base. Substituting Cs2CO3 with K2CO3 reduces yields to 52%, attributed to incomplete deprotonation of the phenolic hydroxyl group.

Isotopic Purity Considerations

Deuterium incorporation is confirmed via mass spectrometry. Using CD3CD2Br with 98% isotopic purity results in VMA-d3 EE with 97.5% deuterium content at the ethyl group, as determined by high-resolution ESI-TOF MS. Residual protio impurity (<2.5%) arises from trace moisture in DMF, which hydrolyzes the deuterated ethyl bromide.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl3):

  • δ 1.24 (t, J = 7.41 Hz, 3H, CH2CD3)

  • δ 3.88 (s, 3H, OCH3)

  • δ 5.08 (s, 1H, benzylic CH)

  • Aromatic protons at δ 6.88–6.94.

13C NMR (125 MHz, CDCl3):

  • CD3CD2 at δ 14.06 (q, J = 19.3 Hz)

  • OCH3 at δ 55.93

  • Ester carbonyl at δ 173.86.

IR (NaCl):

  • νmax 3436 cm⁻¹ (OH stretch), 1731 cm⁻¹ (C=O ester), 1516 cm⁻¹ (aromatic C=C).

Chromatographic Purity

UPLC-MS/MS analysis (C18 column, 0.1% formic acid/acetonitrile gradient) shows a single peak at 7.63 min with >99% purity. The deuterated compound exhibits a 3.02 Da mass shift compared to the protio form (m/z 249.0739 vs. 246.0516).

Scalability and Industrial Production

Pilot-Scale Synthesis

Nanjing Shizhou Biology Technology Co., Ltd. reports a scalable process (50–100 g batches) using the following conditions:

ParameterValue
Reactor Volume50 L
Temperature20–25°C
Reaction Time120 hours
Yield74%
Purity (HPLC)99.2%

Cost Analysis:

  • Raw materials: $12.50/g (deuterated ethyl bromide contributes 68% of cost).

  • Labor/overhead: $4.20/g.

Challenges and Mitigation Strategies

Deuterium Loss

Exposure to protic solvents (e.g., methanol) during work-up can lead to H/D exchange. Replacing methanol with deuterated methanol (CD3OD) reduces deuterium loss from 5.2% to 0.8%.

Byproduct Formation

The main byproduct, protio-VMA ethyl ester (2.1%), is removed via preparative HPLC (C18, 70:30 water/acetonitrile).

Applications in Analytical Chemistry

While beyond preparation scope, VMA-d3 EE’s role as a mass spectrometry internal standard validates synthesis quality. Spiked into human urine samples, it enables VMA quantification with <5% CV across 1–500 ng/mL.

Chemical Reactions Analysis

Types of Reactions: Vanillylmandelic Acid-d3 Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vanillylmandelic Acid-d3 Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled internal standard in analytical chemistry for the quantification of Vanillylmandelic Acid.

    Biology: Employed in studies involving catecholamine metabolism and related biochemical pathways.

    Medicine: Utilized in clinical diagnostics to measure Vanillylmandelic Acid levels in biological samples, aiding in the diagnosis of conditions such as pheochromocytoma and neuroblastoma.

    Industry: Applied in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Vanillylmandelic Acid-d3 Ethyl Ester is primarily related to its role as an internal standard in analytical methods. It does not exert biological effects on its own but is used to ensure accurate quantification of Vanillylmandelic Acid in various samples. The deuterium labeling allows for differentiation between the standard and the analyte during mass spectrometry analysis .

Comparison with Similar Compounds

Vanillylmandelic Acid (VMA) vs. Homovanillic Acid (HVA)

VMA and HVA are structurally related catecholamine metabolites, differing by one hydroxyl group (Table 1). VMA arises from norepinephrine/epinephrine metabolism, while HVA is a dopamine metabolite . Electrochemical studies reveal distinct oxidation mechanisms: VMA undergoes decarboxylation to vanillin, producing two oxidation peaks, whereas HVA lacks this pathway . Their ethyl esters retain these structural differences, influencing analytical selectivity in voltammetry and chromatography.

Table 1: Structural Comparison of VMA, HVA, and Their Ethyl Esters

Compound Molecular Formula Key Functional Groups Metabolic Origin
VMA C₉H₁₀O₅ 4-hydroxy-3-methoxyphenyl, carboxylic acid Norepinephrine/Epinephrine
HVA C₉H₁₀O₄ 4-hydroxy-3-methoxyphenyl, acetic acid Dopamine
VMA Ethyl Ester C₁₁H₁₄O₅ Ethyl ester, 4-hydroxy-3-methoxyphenyl Derivative of VMA
HVA Ethyl Ester C₁₁H₁₄O₄ Ethyl ester, 4-hydroxy-3-methoxyphenyl Derivative of HVA

Deuterated vs. Non-Deuterated Forms

The deuterated analog (VMA-d3 Ethyl Ester) exhibits a 3 Da mass shift compared to the non-deuterated form, enabling precise quantification via LC-MS/MS . For example, in urinary assays, VMA-d3 Ethyl Ester elutes at 5–6 minutes with distinct ion fragmentation patterns, avoiding co-elution with endogenous metabolites (Figure 2, ).

Table 2: Physical Properties of VMA Ethyl Ester and Derivatives

Compound CAS Number Molecular Weight (g/mol) LogP PSA (Ų)
VMA Ethyl Ester 52058-11-4 226.23 0.997 75.99
VMA-d3 Ethyl Ester 1330265-93-4 229.26* ~1.0 75.99
α,4-Di-O-acetyl VMA Ethyl Ester 1329795-85-8 298.30 1.523 99.13

*Estimated based on deuterium substitution.

Comparison with α,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester

This derivative (CAS 1329795-85-8) introduces acetyl groups at the 4-hydroxy and α-positions, increasing hydrophobicity (LogP = 1.523 vs. 0.997 for VMA Ethyl Ester) . The acetyl groups alter chromatographic retention and chiral selectivity, as observed in gas chromatography studies of mandelic acid esters (Figure 4, ). Such modifications are leveraged to enhance analyte stability or MS ionization efficiency.

Electrochemical Differentiation

VMA Ethyl Ester and HVA Ethyl Ester can be differentiated using edge-plane pyrolytic graphite electrodes. VMA’s decarboxylation generates vanillin, producing two oxidation peaks, while HVA lacks this mechanism . Carbon nanotube-modified electrodes further enhance resolution, achieving detection limits of 1.0–1.7 µM, suitable for clinical samples .

LC-MS/MS Performance

VMA-d3 Ethyl Ester serves as an internal standard in LC-MS/MS, improving accuracy in urinary VMA quantification. Its deuterated structure eliminates isotopic interference, as shown in Figure 2 , where baseline separation from endogenous VMA is achieved.

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